1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Description

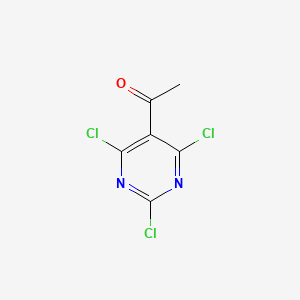

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trichloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYWQFNIYCGPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 2,4,6 Trichloropyrimidin 5 Yl Ethanone

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing pyrimidine rings. wuxiapptec.com In the case of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, the presence of three halogen leaving groups and strong electronic activation makes the pyrimidine core highly susceptible to attack by a wide range of nucleophiles. zenodo.orgmasterorganicchemistry.com

The substitution of chlorine atoms on the pyrimidine ring can occur at the C-2, C-4, or C-6 positions. The specific site of attack is governed by a combination of electronic and steric factors, and understanding this regioselectivity is crucial for synthetic applications.

The reactivity of halogen-substituted pyrimidines is dictated by the electron-deficient nature of the ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. masterorganicchemistry.comstackexchange.com In 2,4,6-trichloropyrimidine (B138864), the C-2 position is flanked by two ring nitrogens, while the C-4 and C-6 positions are para and ortho, respectively, to a nitrogen atom. This generally renders the C-4 and C-6 positions more susceptible to nucleophilic attack than the C-2 position in simple dichloropyrimidines. stackexchange.com

However, in this compound, the powerful electron-withdrawing acetyl group at C-5 significantly alters the electronic landscape. This group strongly activates the adjacent C-4 and C-6 positions, making them highly electrophilic. Computational analyses, such as those examining the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most likely site of nucleophilic attack. wuxiapptec.com For pyrimidines with strong electron-withdrawing groups at the C-5 position, the LUMO lobes are expected to be largest at the C-4 and C-6 positions, indicating these are the kinetically favored sites for substitution. wuxiapptec.com

While electronic effects often favor attack at C-4 and C-6, steric hindrance can play a decisive role. rsc.org Bulky nucleophiles may face significant steric repulsion from the adjacent acetyl group at C-5, potentially redirecting the attack to the less hindered C-2 position. Conversely, reactions with smaller nucleophiles are more likely to proceed at the electronically favored C-4 or C-6 positions. Studies on related systems have shown that steric effects can dramatically reduce reaction rates, for instance, by a factor of 105 when comparing aniline (B41778) with the bulkier N-methylaniline in reactions with trinitrophenyl ethers. rsc.orgcapes.gov.br

| Position | Electronic Influence | Steric Influence | Predicted Reactivity |

| C-4 / C-6 | Highly activated by adjacent C-5 acetyl group and ring nitrogens. | Potentially hindered by the C-5 acetyl group, especially for bulky nucleophiles. | Most probable site for attack by small to moderately sized nucleophiles. |

| C-2 | Activated by two adjacent ring nitrogens. | Less sterically hindered compared to C-4/C-6 positions relative to the C-5 substituent. | A competitive site for attack, especially with bulky nucleophiles or under conditions where steric factors dominate. |

The presence of three reactive sites on the pyrimidine ring allows for sequential substitution reactions, providing a pathway to complex, differentially functionalized pyrimidines. The first nucleophilic substitution typically occurs at the most reactive position (likely C-4 or C-6). The introduction of this first substituent modifies the electronic properties of the ring, which in turn influences the reactivity and regioselectivity of subsequent substitutions.

| Step | Reactants | Product | Conditions |

| 1 | This compound + Nucleophile A | Mono-substituted pyrimidine | Mild conditions, selective for the most active site (e.g., C-4). |

| 2 | Mono-substituted pyrimidine + Nucleophile B | Di-substituted pyrimidine | More forcing conditions may be required. |

| 3 | Di-substituted pyrimidine + Nucleophile C | Tri-substituted pyrimidine | Harshest conditions, targeting the least reactive remaining chlorine. |

The mechanism of nucleophilic aromatic substitution is generally considered to proceed via a two-step addition-elimination pathway. nih.gov In this process, the nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, typically rapid step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

While this stepwise mechanism is widely accepted for highly activated aromatic systems, some computational and experimental studies suggest that a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step, is also possible. nih.govresearchgate.net The concerted pathway is more likely with less stable intermediates or when the leaving group is a better one, such as chloride or bromide. researchgate.net For a highly activated substrate like this compound, the formation of a stable Meisenheimer complex is highly probable, suggesting the reaction predominantly follows the classical two-step pathway.

SNAr reactions can be significantly accelerated through catalysis. Phase-transfer catalysis (PTC) is a particularly effective technique when the nucleophile (often an inorganic salt) is soluble in an aqueous phase while the pyrimidine substrate is soluble in an organic phase. ijirset.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the nucleophile from the aqueous phase into the organic phase where it can react with the substrate. ijirset.comresearchgate.net

The catalyst cation forms a lipophilic ion pair with the nucleophile anion, which can then traverse the phase boundary. ijirset.com This method avoids the need for expensive and anhydrous polar aprotic solvents and often allows reactions to proceed under milder conditions with improved yields. researchgate.neted.ac.uknih.goved.ac.uk Chiral phase-transfer catalysts have also been developed to achieve asymmetric nucleophilic substitutions. ijirset.com

Regioselectivity and Site-Selectivity Studies at C-2, C-4, and C-6 Positions

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the C-5 position of the pyrimidine ring is a ketone and exhibits characteristic ketone reactivity. ontosight.ai This provides a secondary handle for chemical modification, independent of the SNAr reactions on the ring itself.

Key reactions of the ethanone moiety include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles such as organometallic reagents (e.g., Grignard reagents) or reducing agents (e.g., sodium borohydride) to form secondary alcohols.

Alpha-Proton Chemistry: The methyl protons adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, enabling C-C bond formation through reactions like aldol (B89426) condensations or alkylations. The electron-withdrawing nature of the trichloropyrimidine ring likely increases the acidity of these protons.

Condensation Reactions: The ethanone can undergo condensation reactions with aldehydes or other ketones under basic or acidic conditions (e.g., Claisen-Schmidt condensation) to form α,β-unsaturated ketone derivatives.

The dual reactivity of this compound makes it a versatile building block, allowing for selective functionalization at either the pyrimidine ring through SNAr or at the side chain through ketone chemistry.

Carbonyl Group Transformations (e.g., Reduction to alcohol, Wittig olefination)

The acetyl group's carbonyl moiety is a key site for synthetic manipulation, allowing for the introduction of diverse structural motifs.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,4,6-trichloropyrimidin-5-yl)ethanol. This transformation is typically achieved using standard reducing agents. While specific studies on this compound are not prevalent, the reduction of similar aromatic ketones is a well-established process. Biocatalytic methods, for instance, have been successfully employed for the stereoselective reduction of analogous compounds like 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding (R)-alcohol, utilizing ketoreductases. researchgate.net Such enzymatic or chemo-selective reductions (e.g., using sodium borohydride) are expected to proceed efficiently without affecting the chlorinated pyrimidine ring.

Wittig Olefination: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. wikipedia.orglibretexts.org This reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The utility of this transformation on a closely related substrate, 2,4,6-trichloropyrimidine-5-carbaldehyde, has been demonstrated. shd-pub.org.rs In a one-pot methodology, the carbaldehyde undergoes Wittig olefination followed by bromination to produce key precursors for more complex heterocycles. shd-pub.org.rs This precedent strongly suggests that this compound would similarly react with various Wittig reagents (e.g., methylenetriphenylphosphorane) to yield the corresponding 5-(prop-1-en-2-yl)-2,4,6-trichloropyrimidine derivatives. The reaction is valued for its reliability in forming a carbon-carbon double bond at a specific location. libretexts.org

Alpha-Functionalization via Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then react with various electrophiles, enabling functionalization at the alpha-position. While specific literature detailing the enolate chemistry of this compound is limited, the principles of enolate-mediated reactions are fundamental in organic synthesis. researchgate.net

This pathway allows for the introduction of alkyl, acyl, or other functional groups. For example, reaction of the enolate with an alkyl halide would lead to the corresponding alpha-alkylated ketone. The choice of base and reaction conditions is critical to control the regioselectivity and prevent side reactions, such as self-condensation or reactions at the pyrimidine ring.

Cross-Coupling Reactions and Organometallic Transformations

The three chlorine atoms on the pyrimidine ring serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions, providing a powerful platform for constructing complex aryl- and heteroaryl-substituted pyrimidines.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. libretexts.orgresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples organoboronic acids with organic halides, is extensively used for modifying chloropyrimidines. core.ac.uklookchem.com Studies on 2,4-dichloropyrimidine (B19661) and 2,4,6-trichloropyrimidine have established a clear regioselectivity, with the chlorine atom at the C4 position being the most reactive, followed by the C6 and then the C2 position. nih.govresearchgate.net This selectivity allows for the sequential and controlled introduction of different aryl or vinyl groups. For instance, the reaction of 2,4,6-trichloropyrimidine with one equivalent of an alkenylboronic acid selectively yields the 4-alkenyl-2,6-dichloropyrimidine. researchgate.net By carefully controlling the stoichiometry and reaction conditions, mono-, di-, or tri-substituted products can be obtained. Microwave-assisted procedures have been developed to accelerate these reactions, often with very low catalyst loading. semanticscholar.org

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 °C, 24h | 85% (C4-arylation) | semanticscholar.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | MW, 150 °C, 15 min | 96% (C4-arylation) | semanticscholar.org |

| Solid-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C, overnight | Moderate | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | - | Good | mdpi.com |

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgacsgcipr.org It has largely replaced harsher traditional methods. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. chemeurope.comlibretexts.org This methodology is applicable to the C-Cl bonds of this compound, allowing for the regioselective introduction of primary or secondary amines at the C4, C6, or C2 positions. The choice of phosphine ligand is crucial for the reaction's success and has evolved over several "generations" of catalysts to accommodate a wider range of substrates under milder conditions. wikipedia.org

Other Transition Metal-Catalyzed Coupling Methods (e.g., Copper, Iron)

While palladium catalysts are highly effective, their cost and toxicity have prompted research into alternatives using more abundant and benign metals like copper and iron. acsgcipr.org

Copper-Catalyzed Reactions: Copper-catalyzed couplings, such as the Ullmann condensation, represent a classic alternative for C-N and C-O bond formation, although they often require harsher conditions than their palladium-catalyzed counterparts. acsgcipr.org Modern advancements have led to ligand-assisted copper-catalyzed reactions that proceed under milder conditions.

Iron-Catalyzed Reactions: Iron is an attractive catalyst due to its low cost, low toxicity, and environmental abundance. nih.gov Iron-catalyzed cross-coupling reactions have been developed for forming C-C bonds between aryl electrophiles and alkyl Grignard reagents or other organometallics. organic-chemistry.orgasianpubs.org For example, Fe(acac)₃ can effectively catalyze the chemo- and regioselective coupling of functionalized aryl triflates with octylmagnesium bromide. nih.gov More recently, an iron/B₂pin₂ catalytic system has been reported for the cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides, demonstrating the potential of iron to activate robust C-Cl bonds. nih.gov These methods represent a promising and sustainable approach for the functionalization of this compound.

Redox Chemistry of the Chlorinated Pyrimidine Ring

The electron-deficient nature of the trichloropyrimidine ring makes it susceptible to reductive processes, particularly dehalogenation.

Catalytic Dehalogenation Studies

Catalytic dehalogenation is a common transformation used to remove halogen atoms from aromatic and heteroaromatic rings, typically through catalytic hydrogenation. This process generally involves a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen transfer agent. The reaction proceeds by oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

For a molecule like this compound, catalytic dehalogenation could potentially occur in a stepwise manner, allowing for the selective removal of one, two, or all three chlorine atoms depending on the reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time). This would provide access to a range of mono- and di-chlorinated pyrimidine derivatives, further expanding the synthetic utility of the parent compound. Given the known reactivity order of the chlorine atoms (C4 > C6 > C2) in nucleophilic substitutions and cross-coupling reactions, a similar selectivity might be observed in catalytic dehalogenation, allowing for controlled synthesis of less halogenated pyrimidines.

Oxidative Transformations

The oxidative chemistry of this compound is primarily dictated by two key structural features: the electron-deficient pyrimidine ring and the acetyl side chain. Potential oxidative pathways include the N-oxidation of the pyrimidine ring and the oxidation of the acetyl group.

N-Oxidation of the Pyrimidine Ring:

The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically by peroxy acids, to form the corresponding N-oxides. The presence of three strongly electron-withdrawing chlorine atoms significantly deactivates the ring, making N-oxidation more challenging compared to unsubstituted pyrimidine. However, under sufficiently strong oxidizing conditions, this transformation remains a plausible pathway. The reaction would likely yield a mixture of N-oxides, with the position of oxidation influenced by the electronic and steric environment of each nitrogen atom.

Oxidation of the Acetyl Side Chain:

The acetyl group (-COCH₃) presents a more probable site for oxidative transformation. Two principal pathways are considered:

Haloform Reaction: In the presence of a base and a halogen (e.g., sodium hypochlorite (B82951) or bromine in sodium hydroxide (B78521) solution), the acetyl group can undergo a haloform reaction. This process would convert the acetyl group into a carboxylate group, yielding 2,4,6-trichloropyrimidine-5-carboxylic acid upon acidification. This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For this compound, this would theoretically yield (2,4,6-trichloropyrimidin-5-yl) acetate. The migratory aptitude of the pyrimidinyl group versus the methyl group would determine the product distribution.

The following table summarizes the potential oxidative transformations, reagents, and expected products.

| Reaction Type | Potential Reagent(s) | Potential Product(s) |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Haloform Reaction | Sodium hypochlorite (NaOCl) or Bromine/Sodium Hydroxide (Br₂/NaOH) | 2,4,6-Trichloropyrimidine-5-carboxylic acid |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | (2,4,6-Trichloropyrimidin-5-yl) acetate |

Derivatization and Scaffold Construction Utilizing 1 2,4,6 Trichloropyrimidin 5 Yl Ethanone

Synthesis of Novel Polysubstituted Pyrimidine (B1678525) Derivatives

The primary route for the derivatization of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone involves the sequential nucleophilic aromatic substitution (SNAr) of its three chlorine atoms. The reactivity of the chloro groups is not uniform; the positions at C4 and C6 are generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is a well-documented phenomenon in polychloropyrimidines and is governed by the electronic stabilization of the reaction intermediates. beilstein-journals.orgresearchgate.net

The reaction with various nucleophiles, such as amines, alkoxides, and thiolates, can be controlled by adjusting reaction conditions (e.g., temperature, stoichiometry of the nucleophile, and choice of base) to achieve mono-, di-, or tri-substituted products. For instance, treatment with one equivalent of a primary amine at low temperatures typically results in the selective replacement of a single chlorine atom, predominantly at the C4 or C6 position. nih.govresearchgate.net Subsequent reactions with different nucleophiles can then be employed to introduce diverse functionalities at the remaining positions, leading to a library of polysubstituted 5-acetylpyrimidine (B120317) derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table illustrates the expected reactivity based on known principles of pyrimidine chemistry.

| Entry | Nucleophile (Nu-H) | Position(s) Substituted | Product Class |

|---|---|---|---|

| 1 | Benzylamine | C4/C6 | 4-Benzylamino-2,6-dichloro-5-acetylpyrimidine |

| 2 | Sodium Methoxide | C4/C6 | 4-Methoxy-2,6-dichloro-5-acetylpyrimidine |

| 3 | Thiophenol | C4/C6 | 4-Phenylthio-2,6-dichloro-5-acetylpyrimidine |

| 4 | Morpholine (2 equiv.) | C4 and C6 | 4,6-Dimorpholino-2-chloro-5-acetylpyrimidine |

Application as a Building Block in Complex Heterocyclic Systems

The synthetic utility of this compound extends beyond simple substitution. Its bifunctional nature, possessing both electrophilic ring carbons and a reactive acetyl group, makes it an ideal starting material for constructing more complex heterocyclic systems, particularly fused rings.

Annulation, or ring-forming, reactions are readily achieved by reacting the title compound with binucleophiles. These reagents can engage in both a nucleophilic substitution at one of the chloro-substituted carbons and a subsequent intramolecular cyclization involving the 5-acetyl group.

A prime example is the reaction with hydrazine (B178648) hydrate. The initial step is the SNAr reaction, where the hydrazine displaces the chlorine at the C4 (or C6) position. The resulting 4-hydrazinopyrimidine intermediate possesses a nucleophilic hydrazine moiety positioned adjacent to the electrophilic acetyl group. Under suitable conditions, typically involving heating, an intramolecular condensation occurs between the terminal nitrogen of the hydrazine and the acetyl carbonyl, followed by dehydration, to yield a fused pyrazole (B372694) ring. This sequence provides a direct route to the pyrazolo[3,4-d]pyrimidine scaffold. bohrium.comresearchgate.net

Similarly, cyclization can be achieved using reagents that target both a ring carbon and the acetyl side chain in a concerted or stepwise fashion. Reactions with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, can lead to the formation of a fused pyridine (B92270) ring, yielding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govjocpr.comresearchgate.net The reaction often proceeds via initial substitution of the C4/C6 chlorine, followed by a Knoevenagel-type condensation of the active methylene compound with the acetyl group, and subsequent intramolecular cyclization (Thorpe-Ziegler reaction).

The annulation strategies described above lead directly to the construction of important fused heterocyclic systems that are prevalent in medicinal chemistry.

Pyrazolo[3,4-d]pyrimidines: As detailed, the reaction with hydrazines is a powerful method for synthesizing derivatives of pyrazolo[3,4-d]pyrimidine. semanticscholar.orgnih.govnih.gov Starting with this compound, this approach yields a pyrazolo[3,4-d]pyrimidine core that retains two chlorine atoms on the pyrimidine ring. These remaining halogens can be subjected to further nucleophilic substitution reactions, allowing for the synthesis of a wide array of polysubstituted analogues for structure-activity relationship studies.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine system, often referred to as a deazapteridine, can be accomplished through condensation with various three-carbon units. For example, reaction with β-ketoesters or malononitrile derivatives provides access to this fused scaffold. rsc.org The versatility of this approach allows for the introduction of various substituents onto the newly formed pyridine ring, depending on the choice of the cyclization partner. The resulting dichloropyrido[2,3-d]pyrimidine products are themselves valuable intermediates for further chemical exploration.

Table 2: Examples of Fused Ring Construction This table illustrates plausible synthetic pathways based on established heterocyclic chemistry.

| Starting Material | Reagent(s) | Fused System Formed |

|---|---|---|

| This compound | 1. Hydrazine Hydrate 2. Heat | Dichloro-methyl-pyrazolo[3,4-d]pyrimidine |

| This compound | 1. Malononitrile, Base 2. Heat | Amino-dichloro-cyano-methyl-pyrido[2,3-d]pyrimidine |

Structure-Reactivity Relationship Studies in Derived Compounds (mechanistic focus)

The chemical behavior of this compound is dictated by the electronic properties of its pyrimidine core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly intensified by the strong inductive and mesomeric electron-withdrawing effects of the three chlorine atoms and the C5-acetyl group.

The mechanism for the substitution of the chlorine atoms is a classic nucleophilic aromatic substitution (SNAr). This two-step process involves the initial attack of a nucleophile on one of the electron-deficient carbons (C2, C4, or C6) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

The observed regioselectivity (C4/C6 > C2) can be explained by examining the stability of the respective Meisenheimer intermediates. researchgate.netzenodo.org When a nucleophile attacks at the C4 or C6 position, the resulting negative charge is effectively delocalized over the adjacent ring nitrogen (N3 or N1, respectively) and the C5-acetyl group. Attack at the C2 position results in an intermediate where the negative charge is stabilized by both ring nitrogens simultaneously. While both types of intermediates are stabilized, kinetic and thermodynamic factors often favor the formation of the intermediate from attack at C4/C6 in many pyrimidine systems. beilstein-journals.org The specific outcome can, however, be influenced by the nature of the nucleophile and the reaction conditions.

The acetyl group at C5 plays a crucial electronic role. As a deactivating, electron-withdrawing group, it enhances the electrophilicity of all three chloro-substituted positions, making the entire scaffold more reactive towards nucleophiles compared to 2,4,6-trichloropyrimidine (B138864) itself. This heightened reactivity allows for substitutions to occur under milder conditions. Furthermore, its steric bulk may exert some influence on the regioselectivity of the initial substitution, potentially favoring attack at the less hindered C4/C6 position over the C2 position, which is flanked by two other substituents.

Advanced Characterization and Spectroscopic Analysis for Mechanistic Elucidation

X-ray Crystallography for Detailed Structural Confirmation and Conformational Analysis

X-ray crystallography offers an unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles, confirming the planar structure of the pyrimidine (B1678525) ring and the orientation of the acetyl group relative to it.

This analysis would reveal the degree of planarity of the entire molecule. Steric hindrance between the acetyl group and the adjacent chlorine atoms on the pyrimidine ring might cause the acetyl group to be twisted out of the plane of the pyrimidine ring. The precise dihedral angle between the plane of the pyrimidine ring and the plane of the acetyl group would be a key piece of data obtained from crystallographic analysis. Furthermore, intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, could be identified, which are important for understanding the solid-state behavior of the compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. nih.gov For this compound, both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons of the acetyl group. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the trichloropyrimidine ring.

The ¹³C NMR spectrum would be more informative, with distinct signals for the carbonyl carbon, the methyl carbon, and the four unique carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be significantly affected by the presence of the chlorine atoms and the acetyl group, providing insight into the electronic distribution within the ring. For reaction monitoring, the disappearance of the signal corresponding to the single pyrimidine proton in a precursor like 2,4,6-trichloropyrimidine (B138864) and the appearance of the acetyl group signals would indicate the progress of the substitution reaction. chemicalbook.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O | ~195-200 | - |

| CH₃ | ~25-30 | ~2.5-2.8 (s, 3H) |

| C2-Cl | ~160-165 | - |

| C4-Cl | ~160-165 | - |

| C5-C(O)CH₃ | ~120-125 | - |

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and to study the vibrational modes of a molecule. aps.org For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the ketone group, expected in the range of 1700-1730 cm⁻¹. The exact position would be influenced by the electronic effects of the trichloropyrimidinyl substituent.

Other important vibrational modes would include the C-Cl stretching vibrations, typically found in the fingerprint region (below 1000 cm⁻¹), and the pyrimidine ring stretching vibrations. nih.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring, which might be weak in the IR spectrum. aps.org Together, these techniques provide a detailed vibrational fingerprint of the molecule.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1700-1730 (strong) | 1700-1730 (weak) |

| Pyrimidine Ring Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| C-H Bending (CH₃) | 1350-1450 (medium) | 1350-1450 (medium) |

Note: This table presents expected frequency ranges for the key functional groups.

High-Resolution Mass Spectrometry for Mechanistic Pathway Intermediates and Product Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₆H₃Cl₃N₂O. The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of three chlorine atoms, showing a distinctive M, M+2, M+4, and M+6 pattern with specific intensity ratios. This isotopic signature serves as a powerful confirmation of the number of chlorine atoms in the molecule.

In mechanistic studies, HRMS can be employed to detect and identify reaction intermediates. For example, in a nucleophilic substitution reaction, HRMS could be used to identify transient species where one or more chlorine atoms have been displaced. The high mass accuracy of this technique allows for the confident assignment of elemental compositions to these transient species, providing valuable evidence for a proposed reaction pathway. nih.gov

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₆H₃³⁵Cl₃N₂O)⁺ | 239.9338 |

| [M+2]⁺ | 241.9309 |

| [M+4]⁺ | 243.9279 |

Note: The table shows the calculated exact masses for the major isotopologues of the molecular ion.

Theoretical and Computational Chemistry of 1 2,4,6 Trichloropyrimidin 5 Yl Ethanone

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing information about electron distribution, molecular geometry, and energy. nih.gov For molecules like 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, DFT methods, particularly with hybrid functionals such as B3LYP, are often employed due to their balance of computational cost and accuracy in describing electronic structures and molecular geometries. niscpr.res.innih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that simplifies the understanding of chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the pyrimidine (B1678525) ring's π-system and the lone pairs on the oxygen and nitrogen atoms. The LUMO is anticipated to be a π* orbital distributed over the pyrimidine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine atoms. The presence of the acetyl group and the three chlorine atoms significantly lowers the energy of the LUMO, rendering the molecule a potent electrophile.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound The following data is illustrative, based on DFT calculations of similar heterocyclic compounds. nih.gov

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.4 | Indicator of chemical reactivity and stability |

Quantum chemical calculations are powerful tools for modeling reaction mechanisms. By mapping the potential energy surface, chemists can identify the minimum energy pathways for chemical reactions, locate transition states, and calculate activation energies. This is crucial for understanding reaction kinetics and predicting product formation.

For this compound, a key reaction pathway to model is nucleophilic aromatic substitution (SNAr) at the C2, C4, or C6 positions of the pyrimidine ring. acs.orgresearchgate.net Computational modeling would involve:

Geometry Optimization: Calculating the ground state structures of the reactant and a chosen nucleophile.

Transition State Search: Identifying the highest energy point along the reaction coordinate, which corresponds to the transition state (e.g., the Meisenheimer complex intermediate).

Frequency Analysis: Confirming the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency).

Activation Energy Calculation: Determining the energy difference between the transition state and the reactants to predict the reaction rate.

These calculations can be performed for different nucleophiles and at different positions on the ring to predict the regioselectivity of substitution reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ekb.eg MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.gov

For this compound, a primary focus of MD simulations would be to explore its conformational landscape, particularly the rotation of the acetyl group relative to the pyrimidine ring. The simulation would reveal the preferred dihedral angles, the energy barriers to rotation, and how the molecular conformation might change in different solvent environments. This information is valuable for understanding how the molecule might interact with biological targets or pack in a crystal lattice. nih.gov

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are dictated by its electronic structure. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is greatly amplified by the three strongly electron-withdrawing chlorine atoms, making the ring highly susceptible to nucleophilic attack.

Computational methods can predict the most reactive sites for nucleophilic substitution. Analysis of the molecular electrostatic potential (MEP) map would show regions of positive potential (electron-poor areas) localized on the carbon atoms at positions 2, 4, and 6, marking them as the primary sites for attack. While all three positions are activated, studies on 2,4,6-trichloropyrimidine (B138864) have shown that substitution often occurs preferentially at the C4 position, followed by C2 and then C6. acs.orgresearchgate.net The presence of the C5-acetyl group, another electron-withdrawing group, further activates the ring but may also introduce steric hindrance that influences the selectivity between the C4 and C6 positions. DFT calculations of reaction barriers for substitution at each position would provide a quantitative prediction of the most likely product isomer.

Noncovalent Interactions and Supramolecular Assembly Prediction in Related Systems

Noncovalent interactions are the dominant forces that govern the self-assembly of molecules into larger, ordered structures in the solid state. uomphysics.netmdpi.com For halogenated organic molecules like this compound, several types of noncovalent interactions are expected to play a role in its crystal packing. nih.gov

Halogen Bonding: The chlorine atoms on the pyrimidine ring can act as halogen bond donors, interacting with Lewis basic sites such as the nitrogen or oxygen atoms of neighboring molecules. mdpi.com

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C—H···O and C—H···N hydrogen bonds involving the methyl and pyrimidine ring hydrogens can contribute to the stability of the crystal lattice. tandfonline.comtandfonline.com

π–π Stacking: The electron-deficient pyrimidine ring can engage in π–π stacking interactions with other aromatic systems. These interactions are crucial in the formation of layered supramolecular architectures. semanticscholar.org

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions may introduce the ethanone group. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Monitoring reaction progress via TLC or HPLC ensures termination at maximal yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., Cl substituents) and the ketone carbonyl (δ ~200–210 ppm in ¹³C).

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CO groups).

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).

Cross-referencing with computational predictions (DFT) or databases (e.g., NIST Chemistry WebBook) resolves ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to avoid inhalation.

- Storage : Keep in airtight, light-resistant containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for similar chlorinated pyrimidines for emergency guidance .

Q. How does the reactivity of this compound compare to other trichloropyrimidine derivatives in nucleophilic substitution reactions?

- Methodological Answer : The 2,4,6-trichloro configuration enhances electrophilicity at the 5-position due to electron-withdrawing effects. Reactivity can be tested by substituting Cl with amines or alkoxides under varying conditions (e.g., NaH in THF for alkoxy substitution). Monitor regioselectivity via LC-MS or ¹H NMR. Comparative studies with 2,4-dichloro analogs reveal steric and electronic influences .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during derivative synthesis (e.g., unexpected splitting or missing peaks)?

- Methodological Answer :

- Solvent Effects : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak splitting from residual protons.

- Dynamic Processes : Variable-temperature NMR (e.g., 25–80°C) identifies rotational barriers or tautomerism.

- Impurity Analysis : HPLC-MS or GC-MS detects side products (e.g., dechlorinated byproducts).

Cross-validation with X-ray crystallography (e.g., single-crystal diffraction) provides definitive structural confirmation .

Q. How to design a study evaluating the antinematodal activity of this compound?

- Methodological Answer :

- Bioassay Setup : Expose Caenorhabditis elegans or Bursaphelenchus xylophilus to 0.02–2 mM solutions.

- Endpoint Metrics : Measure lethality (%) at 4-day and 14-day intervals. Include positive controls (e.g., ivermectin) and solvent controls.

- Mechanistic Probes : Use fluorescence microscopy to assess mitochondrial membrane potential or ROS generation.

Dose-response curves and EC₅₀ calculations validate potency .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology-modeled proteins (e.g., cytochrome P450).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or aqueous environments.

Validate predictions with experimental IC₅₀ or Ki values .

Q. How can regioselectivity in substitution reactions be controlled for synthesizing derivatives?

- Methodological Answer :

- Steric Maps : Generate Connolly surfaces (e.g., in PyMol) to identify sterically accessible Cl positions.

- Electronic Profiling : Use Hammett σ constants or NBO analysis to compare substituent effects on reaction centers.

- Catalytic Tuning : Employ Pd-catalyzed conditions with bulky ligands (e.g., t-Bu₃P) to direct substitution to the 4-position.

Experimental validation via parallel synthesis (e.g., 2-Cl vs. 6-Cl substitution) confirms trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.